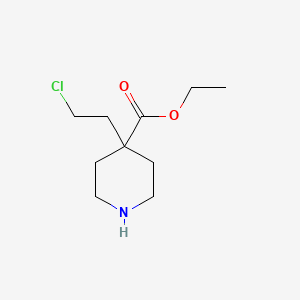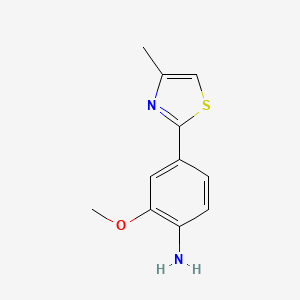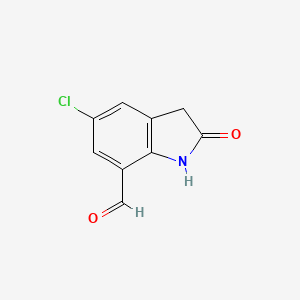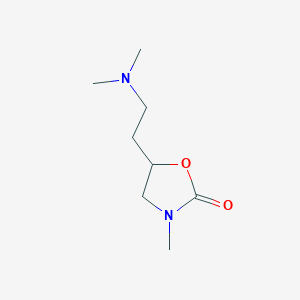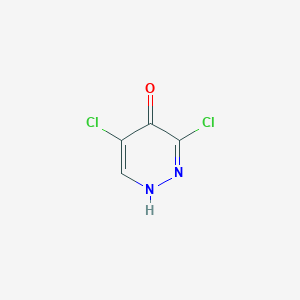![molecular formula C7H11N3O B12976107 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B12976107.png)
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol: is a heterocyclic compound with the following chemical structure:
Structure: C6H11N4O
This compound features a pyrazolo[1,5-a]pyridine core with an amino group (NH₂) and a hydroxyl group (OH) attached. It exhibits interesting biological properties due to its unique structural features.
Métodos De Preparación
Synthetic Routes:
- One synthetic route involves the cyclization of appropriate precursors, such as 3-aminopyrazole and 3,4-dihydroxypyridine, under specific conditions.
- Another approach is the reduction of a suitable pyrazolo[1,5-a]pyridine derivative, followed by selective functionalization.
Industrial Production:
While industrial-scale production methods for this specific compound are limited, research laboratories often synthesize it using the methods mentioned above.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: Undergoes oxidation reactions, leading to the formation of various derivatives.
Substitution: Exhibits nucleophilic substitution reactions at the amino group.
Reduction: Can be reduced to form corresponding tetrahydropyrazolo[1,5-a]pyridines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:
The major products depend on the specific reaction conditions and substituents. Examples include substituted pyrazolo[1,5-a]pyridines and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for potential bioactivity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: Limited applications, but its unique structure may inspire novel materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular pathways.
Comparación Con Compuestos Similares
While 3-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol is relatively rare, here are some similar compounds:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride:
1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile:
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile:
These compounds share structural similarities but may exhibit distinct properties. Overall, This compound represents an intriguing class of heterocycles with diverse applications.
Please note that further research and experimentation are essential to fully understand its potential
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C7H11N3O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4,6,11H,1-3,8H2 |
Clave InChI |
ULHIDTYYZPNYEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C=NN2C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


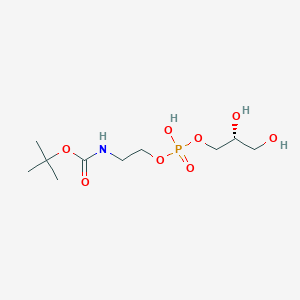


![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
